molecular formula C14H14Cl2Si B14717032 Bis(4-chlorophenyl)-dimethyl-silane CAS No. 18414-47-6

Bis(4-chlorophenyl)-dimethyl-silane

Katalognummer: B14717032
CAS-Nummer: 18414-47-6
Molekulargewicht: 281.2 g/mol
InChI-Schlüssel: BTTWFQLGBPPYPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(4-chlorophenyl)-dimethyl-silane is an organosilicon compound characterized by the presence of two 4-chlorophenyl groups attached to a dimethylsilane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chlorophenyl)-dimethyl-silane typically involves the reaction of 4-chlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2C6H4ClMgBr+Si(CH3)2Cl2(C6H4Cl)2Si(CH3)2+2MgBrCl2 \text{C}_6\text{H}_4\text{ClMgBr} + \text{Si(CH}_3)_2\text{Cl}_2 \rightarrow (\text{C}_6\text{H}_4\text{Cl})_2\text{Si(CH}_3)_2 + 2 \text{MgBrCl} 2C6​H4​ClMgBr+Si(CH3​)2​Cl2​→(C6​H4​Cl)2​Si(CH3​)2​+2MgBrCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum complexes, can also enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-chlorophenyl)-dimethyl-silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or alkoxides.

    Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

    Substitution: Products include various substituted phenyl silanes.

    Oxidation: Products include silanols and siloxanes.

    Reduction: Products include different silanes with modified substituents.

Wissenschaftliche Forschungsanwendungen

Bis(4-chlorophenyl)-dimethyl-silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and coatings.

Wirkmechanismus

The mechanism of action of Bis(4-chlorophenyl)-dimethyl-silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon center can act as a Lewis acid, facilitating the formation of complexes with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(4-chlorophenyl) sulfone: Similar in structure but contains a sulfone group instead of a silane group.

    Bis(4-chlorophenyl) disulfide: Contains a disulfide linkage instead of a silane group.

    4,4’-Dichlorodiphenyl sulfone: Another related compound with a sulfone group.

Uniqueness

Bis(4-chlorophenyl)-dimethyl-silane is unique due to its silicon-based core, which imparts distinct chemical properties compared to sulfur-based analogs. The presence of the dimethylsilane group allows for unique reactivity and stability, making it valuable in applications requiring high thermal and chemical resistance.

Eigenschaften

CAS-Nummer

18414-47-6

Molekularformel

C14H14Cl2Si

Molekulargewicht

281.2 g/mol

IUPAC-Name

bis(4-chlorophenyl)-dimethylsilane

InChI

InChI=1S/C14H14Cl2Si/c1-17(2,13-7-3-11(15)4-8-13)14-9-5-12(16)6-10-14/h3-10H,1-2H3

InChI-Schlüssel

BTTWFQLGBPPYPU-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.